Ethyl 3-(glycylamino)benzoate
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Overview
Description
Ethyl 3-(glycylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is synthesized by the esterification of benzoic acid derivatives with ethanol, resulting in a structure that includes both ester and amino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(glycylamino)benzoate can be synthesized through the esterification of 3-(glycylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of reactive distillation columns can also enhance the efficiency of the esterification process by continuously removing the water by-product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(glycylamino)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(glycylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 3-(glycylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(glycylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its role as a local anesthetic.
Medicine: Investigated for its potential use in drug formulations due to its ester and amino functional groups.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(glycylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Ethyl 3-(glycylamino)benzoate can be compared with other esters and amino benzoates:
Ethyl benzoate: Similar ester structure but lacks the amino group, making it less versatile in chemical reactions.
Methyl benzoate: Another ester with a similar structure but different alkyl group, affecting its physical properties and reactivity.
Benzocaine: An ester used as a local anesthetic, similar in function but with different structural features.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-[(2-aminoacetyl)amino]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7,12H2,1H3,(H,13,14) |
InChI Key |
MZWXSGMVNVHSMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN |
Origin of Product |
United States |
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